Bicyclo[3.3.1]nonane, 1-bromo-
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Overview
Description
Bicyclo[331]nonane, 1-bromo- is a brominated derivative of bicyclo[331]nonane, a bicyclic hydrocarbonThe bicyclo[3.3.1]nonane framework is a common motif in many natural and biologically active compounds, making its derivatives valuable for research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of bicyclo[3.3.1]nonane, 1-bromo- typically involves the bromination of bicyclo[3.3.1]nonane. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a radical mechanism, where the bromine radical selectively abstracts a hydrogen atom from the bicyclo[3.3.1]nonane, followed by the addition of a bromine atom to the resulting radical .
Industrial Production Methods: Industrial production of bicyclo[3.3.1]nonane, 1-bromo- may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[3.3.1]nonane, 1-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiolate ions.
Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to remove the bromine atom.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution: Bicyclo[3.3.1]nonane derivatives with different functional groups.
Elimination: Bicyclo[3.3.1]nonene.
Oxidation: Bicyclo[3.3.1]nonanone.
Reduction: Bicyclo[3.3.1]nonane.
Scientific Research Applications
Bicyclo[3.3.1]nonane, 1-bromo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential biological activities and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of bicyclo[3.3.1]nonane, 1-bromo- depends on its specific application. In chemical reactions, it acts as a source of bromine radicals or as a substrate for nucleophilic substitution. In biological systems, its activity may involve interactions with cellular targets, enzymes, or receptors, leading to specific biological effects. The exact molecular targets and pathways can vary based on the derivative and its intended use .
Comparison with Similar Compounds
Bicyclo[3.3.1]nonane: The parent hydrocarbon without the bromine atom.
Bicyclo[3.3.1]nonanone: The ketone derivative.
Bicyclo[3.3.1]nonanol: The alcohol derivative.
Uniqueness: Bicyclo[3.3.1]nonane, 1-bromo- is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The bromine atom makes it a versatile intermediate for further functionalization and enables specific reactions that are not possible with the parent hydrocarbon or other derivatives .
Properties
IUPAC Name |
1-bromobicyclo[3.3.1]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Br/c10-9-5-1-3-8(7-9)4-2-6-9/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBDWQVBXFHXSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC(C1)(C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348507 |
Source
|
Record name | bicyclo[3.3.1]nonane, 1-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15292-76-9 |
Source
|
Record name | bicyclo[3.3.1]nonane, 1-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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